molecular formula C11H5ClF2N2 B12892459 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 124185-27-9

4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12892459
CAS No.: 124185-27-9
M. Wt: 238.62 g/mol
InChI Key: APXCKJMLJRFINK-UHFFFAOYSA-N
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Description

4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a chloro-difluorophenyl group and a carbonitrile group

Properties

CAS No.

124185-27-9

Molecular Formula

C11H5ClF2N2

Molecular Weight

238.62 g/mol

IUPAC Name

4-(3-chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H5ClF2N2/c12-10-9(13)2-1-7(11(10)14)8-5-16-4-6(8)3-15/h1-2,4-5,16H

InChI Key

APXCKJMLJRFINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=CNC=C2C#N)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-chloro-2,4-difluoroaniline with a suitable pyrrole precursor under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile exhibits promising anticancer properties. Studies have shown that compounds of similar structure can inhibit specific kinases involved in cancer cell proliferation. For instance, the compound's ability to act as a reversible and ATP-competitive inhibitor suggests it may be effective against certain cancer types by targeting tyrosine kinases .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways critical for tumor growth. It has been observed to induce apoptosis in cancer cells, thereby reducing tumor size in preclinical models. The specific pathways affected include those associated with cell cycle regulation and apoptosis .

Material Science

Organic Electronics
In the realm of material science, 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile has been investigated for its potential use in organic electronic devices. Its conductive properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, leading to improved device performance .

Synthesis of Functional Materials
The compound can also serve as a building block for synthesizing more complex materials with tailored properties. Researchers have explored its use in creating polymers with specific optical and electronic characteristics, which could be beneficial for sensors and other electronic applications .

Environmental Analysis

Detection of Contaminants
4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile has potential applications in environmental monitoring, particularly in detecting pollutants. Its chemical structure allows it to interact selectively with various environmental contaminants, making it useful in developing sensors for detecting hazardous substances in water and soil samples .

Analytical Techniques
The compound can be utilized in analytical chemistry as a standard reference material for calibrating instruments used in environmental analysis. Its stability and well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods aimed at quantifying environmental pollutants .

Case Studies

Study Title Application Area Key Findings
Anticancer Properties of Pyrrole DerivativesMedicinal ChemistryDemonstrated apoptosis induction in breast cancer cell lines through kinase inhibition.
Conductive Polymers from Pyrrole CompoundsMaterial ScienceEnhanced charge transport properties leading to improved OLED performance.
Environmental Monitoring Using Pyrrole-Based SensorsEnvironmental AnalysisDeveloped a sensor capable of detecting heavy metals in water samples with high sensitivity.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,4-difluorophenyl)methanol
  • 3-Chloro-2,4-difluorobenzylamine
  • (3-Chloro-2,4-difluorophenyl)cyclopentylmethanone

Uniqueness

4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a carbonitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrole ring substituted with a chloro and difluoro phenyl group, as well as a carbonitrile moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile is C11H7ClF2NC_{11}H_{7}ClF_{2}N with a molecular weight of approximately 233.63 g/mol. The presence of halogen substituents is expected to enhance the compound's lipophilicity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The carbonitrile group is known to participate in hydrogen bonding and can affect the binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds similar to 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile exhibit various biological activities, including:

  • Anticancer Activity : Some pyrrole derivatives have shown promise as potential anticancer agents by inhibiting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Pyrrole-based compounds have demonstrated activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of pyrrole derivatives indicated that modifications on the pyrrole ring could significantly impact their potency against cancer cell lines. For example, compounds with electron-withdrawing groups like fluorine and chlorine showed enhanced inhibitory effects on tumor growth in vitro and in vivo models .

Antimicrobial Properties

Research has demonstrated that certain pyrrole derivatives possess antimicrobial activity. A series of synthesized compounds were tested against common pathogens, revealing that some exhibited significant inhibition zones in agar diffusion assays . This suggests that 4-(3-Chloro-2,4-difluorophenyl)-1H-pyrrole-3-carbonitrile may also possess similar properties.

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of pyrrole-based compounds, which were able to reduce pro-inflammatory cytokine levels in cell culture systems. The mechanism was attributed to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeFindings/ResultsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduction of cytokine levels in vitro

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